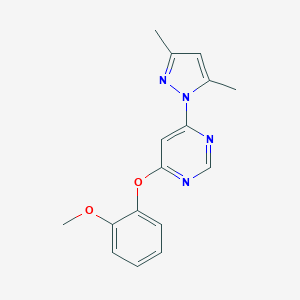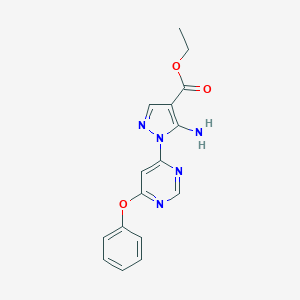
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. However, studies have shown that this compound can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in lab experiments include its high reactivity and specificity. However, its limitations include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several areas of research where 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate can be applied. These include the development of new pharmaceuticals, agrochemicals, and fluorescent dyes. Future research can also focus on understanding the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
In conclusion, 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has significant potential in scientific research. Its high reactivity and specificity make it a valuable reagent in organic synthesis, while its potential applications in other fields make it a promising area of research for the future. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex process that involves several steps. The starting materials for the synthesis include 3,4-dimethylphenol, 2,6-dichloro-5-fluoronicotinic acid, and thionyl chloride. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride.
Aplicaciones Científicas De Investigación
The potential applications of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are vast. This compound is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and as a precursor for the synthesis of other organic compounds.
Propiedades
Nombre del producto |
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Fórmula molecular |
C14H10Cl2FNO2 |
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-4-9(5-8(7)2)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
Clave InChI |
KTGVGJPOWTYBFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)


![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)
